molecular formula C18H28N2O3 B5619235 2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide

Cat. No. B5619235
M. Wt: 320.4 g/mol
InChI Key: FVHRFKVYLCTNKI-UHFFFAOYSA-N
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Description

"2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide" is a compound related to several research areas in chemistry and pharmacology. It is associated with the synthesis of various derivatives and has potential pharmacological properties.

Synthesis Analysis

The synthesis of compounds related to "2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethyl-4-piperidinyl)acetamide" often involves multi-step chemical processes. For instance, the synthesis of related compounds like N-phenoxypropylacetamide derivatives has been reported, which exhibited gastric acid antisecretory and cytoprotective properties (Ueda et al., 1990).

Molecular Structure Analysis

The molecular structure of related compounds often plays a crucial role in their pharmacological activity. For example, the crystal structures of certain histamine H2-receptor antagonists provide insights into the molecular conformation and its implications on pharmacological activity (In et al., 1988).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions and possess specific properties that contribute to their potential applications. For instance, the reactivity of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside, a related compound, has been studied for its crystal structure and intermolecular interactions (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Safety and Hazards

“2,2,6,6-Tetramethyl-4-piperidinol” is classified as a corrosive and harmful substance . It can cause burns and is harmful if swallowed . It can also irritate the eyes, respiratory system, and skin . When handling this substance, appropriate personal protective equipment should be worn, such as safety glasses, gloves, and protective clothing . It should be stored in a dry, cool, well-ventilated place, away from sources of ignition and oxidizing agents .

properties

IUPAC Name

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3/c1-17(2)10-13(11-18(3,4)20-17)19-16(21)12-23-15-8-6-14(22-5)7-9-15/h6-9,13,20H,10-12H2,1-5H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRFKVYLCTNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC(=O)COC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenoxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide

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